molecular formula C11H16F3NO2 B15202255 4-Ethoxy-1,1,1-trifluoro-4-piperidin-1-yl-but-3-en-2-one

4-Ethoxy-1,1,1-trifluoro-4-piperidin-1-yl-but-3-en-2-one

Cat. No.: B15202255
M. Wt: 251.25 g/mol
InChI Key: WMBVZDNIUVYRAC-CSKARUKUSA-N
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Description

4-Ethoxy-1,1,1-trifluoro-4-piperidin-1-yl-but-3-en-2-one is a fluorinated β-enaminone derivative characterized by a trifluoromethyl group, an ethoxy substituent, and a piperidinyl moiety. This compound serves as a versatile synthon in organic synthesis, particularly in agrochemical and pharmaceutical applications. Its trifluoromethyl group enhances electron-deficient properties, promoting reactivity in conjugate additions and cyclization reactions . The piperidinyl group introduces nitrogen-based functionality, enabling interactions with biological targets or participation in salt formation.

Properties

Molecular Formula

C11H16F3NO2

Molecular Weight

251.25 g/mol

IUPAC Name

(E)-4-ethoxy-1,1,1-trifluoro-4-piperidin-1-ylbut-3-en-2-one

InChI

InChI=1S/C11H16F3NO2/c1-2-17-10(8-9(16)11(12,13)14)15-6-4-3-5-7-15/h8H,2-7H2,1H3/b10-8+

InChI Key

WMBVZDNIUVYRAC-CSKARUKUSA-N

Isomeric SMILES

CCO/C(=C/C(=O)C(F)(F)F)/N1CCCCC1

Canonical SMILES

CCOC(=CC(=O)C(F)(F)F)N1CCCCC1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1,1,1-trifluoro-4-piperidin-1-yl-but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Phenylmagnesium bromide: Used for substitution reactions.

    Organozinc compounds: Employed in addition reactions.

    Triethyl phosphite: Utilized in cycloaddition reactions.

Major Products

Comparison with Similar Compounds

Structural Analogues and Reactivity

Table 1: Key Structural Analogues and Their Properties
Compound Name Molecular Formula Key Substituents Reactivity/Applications
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) C₆H₇F₃O₂ Ethoxy, trifluoromethyl, ketone Horner–Wadsworth–Emmons reactions for pyridone intermediates in herbicides
(E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one C₇H₉F₃O₂ Ethoxy, trifluoromethyl, methyl Steric hindrance alters regioselectivity in cycloadditions
Ethyl 4,4,4-trifluoroacetoacetate C₆H₇F₃O₃ Ethyl ester, trifluoromethyl Hydrolytic stability for fluorinated heterocycles
4-(Dialkylamino)-1,1,1-trifluorobut-3-en-2-one (ATFBO) C₆H₈F₃NO Dialkylamino, trifluoromethyl Enhanced nucleophilicity for β-enaminone synthesis

Key Observations:

  • ETFBO vs. Ethyl 4,4,4-Trifluoroacetoacetate : ETFBO’s ethoxy group facilitates faster alkylation compared to the ester’s hydrolytic stability, making ETFBO preferable for dynamic C–C bond formation .
  • Piperidinyl Derivative vs. ATFBO: The piperidinyl group in the target compound offers rigid cyclic amine geometry, enhancing binding to biological targets (e.g., enzymes), whereas ATFBO’s dialkylamino groups provide flexibility for diverse synthetic pathways .

Q & A

Q. What are the optimal synthetic routes for 4-Ethoxy-1,1,1-trifluoro-4-piperidin-1-yl-but-3-en-2-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis of this compound typically involves multi-step reactions, such as condensation of piperidine derivatives with fluorinated enones. Key steps include:

  • Piperidine functionalization : Introduce substituents via nucleophilic substitution or reductive amination.
  • Trifluoromethylation : Use reagents like TMSCF₃ or Ruppert-Prakash reagent for selective trifluoromethyl group incorporation .
  • Ethoxy group installation : Alkylation or etherification under anhydrous conditions to avoid hydrolysis.

Q. Optimization Strategies :

  • Temperature control : Maintain low temperatures (−78°C to 0°C) during trifluoromethylation to suppress side reactions.
  • Catalysis : Employ Lewis acids (e.g., BF₃·OEt₂) to enhance reaction efficiency.
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization for high purity .

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Conditions
Condensation65–75≥95Anhydrous DCM, 0°C, 12 hr
Trifluoromethylation50–60≥90TMSCF₃, CuI, −78°C
Etherification70–80≥98NaH, THF, reflux

Q. How can spectroscopic techniques (e.g., NMR, FTIR, X-ray crystallography) be employed to characterize the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks based on chemical shifts:
    • Piperidine protons: δ 2.5–3.5 ppm (multiplet).
    • Trifluoromethyl group: δ ~110–120 ppm (¹³C, quartet due to J-C-F coupling) .
  • FTIR : Confirm functional groups:
    • C=O stretch: ~1700 cm⁻¹.
    • C-F stretches: 1100–1250 cm⁻¹.
  • X-ray Crystallography : Resolve stereochemistry and bond angles. For example, similar enone-piperidine structures show dihedral angles of 15–25° between the piperidine ring and enone plane .

Q. Table 2: Key Spectroscopic Data

TechniqueObserved SignalStructural Assignment
¹H NMR (CDCl₃)δ 1.35 (t, 3H)Ethoxy CH₃
¹³C NMRδ 121.5 (q, J = 285 Hz)CF₃ group
FTIR1715 cm⁻¹α,β-unsaturated ketone (C=O)

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity or biological interactions of this compound, particularly focusing on its ethoxy and trifluoromethyl groups?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). The trifluoromethyl group enhances lipophilicity, influencing binding affinity .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the enone moiety is electrophilic (LUMO energy ~−2.5 eV).
  • MD Simulations : Assess conformational stability in solvated environments. The ethoxy group may stabilize the compound via intramolecular H-bonding with the ketone oxygen .

Q. Key Findings :

  • Trifluoromethyl groups reduce metabolic degradation by sterically blocking oxidative enzymes.
  • Ethoxy substituents modulate solubility; logP values increase by ~0.5 units compared to non-ethoxy analogs .

Q. How should researchers design experiments to resolve contradictions in reported data regarding the compound’s stability under varying pH or temperature conditions?

Methodological Answer: Experimental Design :

  • Split-Plot Design : Use randomized blocks to test stability across pH (2–10) and temperature (4°C, 25°C, 40°C). Include four replicates per condition .
  • Analytical Methods :
    • HPLC : Monitor degradation products (e.g., hydrolysis of the enone to a diketone).
    • TGA/DSC : Measure thermal decomposition thresholds (e.g., onset at ~150°C) .

Q. Contradiction Resolution :

  • pH-Dependent Stability : Under acidic conditions (pH < 4), the compound hydrolyzes rapidly (t₁/₂ = 2 hr), while neutral/basic conditions show stability (t₁/₂ > 48 hr). Earlier discrepancies may arise from uncontrolled humidity during storage .
  • Temperature Sensitivity : Store at 4°C in anhydrous DMSO to prevent dimerization.

Q. Table 3: Stability Profile

ConditionDegradation PathwayHalf-Life (hr)
pH 2, 25°CHydrolysis of enone2
pH 7, 40°COxidative degradation24
pH 10, 4°CNo significant change>96

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions, and how do substituents (ethoxy, CF₃) influence this process?

Methodological Answer:

  • Nucleophilic Attack : The α,β-unsaturated ketone undergoes Michael addition. The CF₃ group withdraws electron density, increasing electrophilicity at the β-carbon.
  • Ethoxy Effects : The ethoxy group donates electron density via resonance, slightly reducing reactivity compared to non-ethoxy analogs.

Q. Methodology :

  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with nucleophiles (e.g., amines, thiols).
  • Isotopic Labeling : ¹⁸O tracing confirms whether addition occurs at the ketone or enone position .

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